5-Méthoxy-2-indanone

Vue d'ensemble

Description

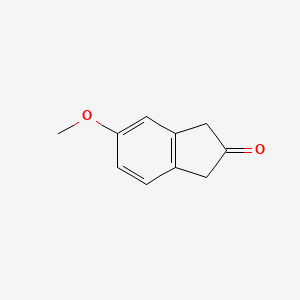

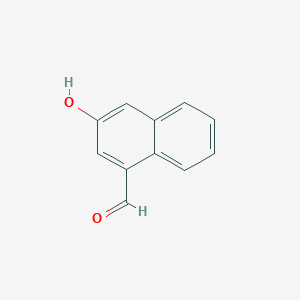

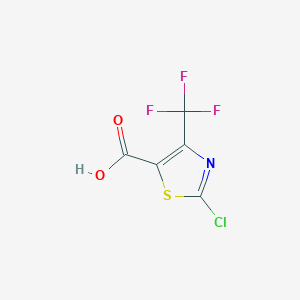

5-methoxy-1H-inden-2(3H)-one is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-methoxy-1H-inden-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-1H-inden-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés et effets énergétiques

Une étude expérimentale et computationnelle sur les propriétés énergétiques de la 5-méthoxy-indanone a été réalisée en utilisant principalement des techniques calorimétriques . Les enthalpies de combustion et de sublimation/vaporisation ont été déterminées par calorimétrie de combustion et microcalorimétrie Calvet, respectivement . La présence d'un groupe méthoxy contribue à une diminution de l'enthalpie de formation en phase gazeuse .

Production de biocarburants

La recherche scientifique et l'industrie chimique ont développé un grand intérêt pour la production de biocarburants avancés par la valorisation du bio-huile issu de la pyrolyse . La 5-Méthoxy-2-indanone pourrait potentiellement être utilisée dans ce processus.

Synthèse d'oxadiazines arthropodicides

La this compound est un intermédiaire important pour la synthèse d'oxadiazines arthropodicides indoxacarb . Une méthode pratique et respectueuse de l'environnement, offrant un rendement plus élevé et un coût moins élevé par rapport aux méthodes existantes, a été développée .

Inhibition de la croissance du cancer du sein négatif au récepteur des œstrogènes

Il a été postulé que des composés cycliques substitués par un méthoxy, comme la this compound, pourraient inhiber la croissance in vitro du cancer du sein négatif au récepteur des œstrogènes (ER) .

Industrie chimique

La this compound est utilisée dans l'industrie chimique et est disponible à l'achat auprès de divers fournisseurs . Elle est utilisée dans la synthèse d'une variété de composés chimiques .

Recherche et développement

En raison de ses propriétés uniques, la this compound est souvent utilisée dans des environnements de recherche et de développement . Elle est utilisée dans le développement de nouveaux procédés et produits chimiques .

Propriétés

IUPAC Name |

5-methoxy-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYJHHLKVOTTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)C2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508230 | |

| Record name | 5-Methoxy-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76413-89-3 | |

| Record name | 5-Methoxy-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can electric fields influence the synthesis of 5-methoxy-1H-inden-2(3H)-one?

A1: Yes, research has shown that interfacial electric fields can significantly impact the selectivity of reactions leading to 5-methoxy-1H-inden-2(3H)-one. A study demonstrated that by exploiting a field-induced interaction between titanium dioxide (TiO2) and a rhodium porphyrin catalyst, the product ratio in the synthesis of 5-methoxy-1H-inden-2(3H)-one from 1-diazo-3-(3-methoxyphenyl)propan-2-one could be shifted 16-fold. This effect was attributed to the electric field's ability to modulate the interaction between the catalyst and the TiO2 surface, thereby altering the reaction pathway. [] Similar selectivity effects were observed when hafnium dioxide (HfO2) and tantalum pentoxide (Ta2O5) were employed as dielectric materials. [] This highlights the potential of electric fields as a tool for controlling regioselectivity in organic synthesis.

Q2: How does the presence of a methoxy group at the 5-position of the indanone ring influence reactivity?

A2: Research suggests that the presence of a methoxy group at the 5-position of the indanone ring can increase the molecule's susceptibility to nitrogen elimination reactions. Studies on the synthesis of substituted 2-amino-indanoles found that those bearing a methoxy group at the 5-position readily underwent nitrogen elimination, yielding the corresponding 5-methoxy-2-indanones. [] This suggests that the electron-donating nature of the methoxy group may stabilize the transition state involved in nitrogen elimination, facilitating the reaction.

Q3: What alternative synthetic routes exist for producing 5-methoxy-1H-inden-2(3H)-one, besides those involving electric fields?

A3: One established method involves the synthesis of 5-methoxy-1H-inden-2(3H)-one as a byproduct during the acid-catalyzed hydrolysis of 5-methoxyindene 1,2-oxide. [] This reaction proceeds through a pH-independent pathway, yielding a mixture of 5-methoxy-2-indanone (29%) and diols (71%). [] This suggests that 5-methoxy-1H-inden-2(3H)-one can be accessed through various synthetic pathways, offering flexibility in its preparation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)